
2-(Benzyloxy)-1-(2-((tert-butylthio)methyl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the tert-butylthio group, and the attachment of the benzyloxy group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the piperidine ring and the ethanone backbone. The tert-butyl group is known for its unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzyl group, the tert-butylthio group, and the piperidine ring. The tert-butyl group, in particular, is known for its unique reactivity pattern .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. The tert-butyl group is known for its unique properties due to its crowded structure .Scientific Research Applications
Chemical Synthesis and Isomer Characterization
A novel and efficient carbon-carbon double-bond-forming reaction starting from 1-(benzodioxol-5-yl) ethanone via a self-sorting tandem reaction strategy was used to synthesize olefinic isomers containing a 1,4-dicarbonyl group. This study provides detailed NMR assignments for new 1,4-dicarbonyl derivatives, showcasing the compound's role in the synthesis and structural elucidation of complex molecules (Cui Yan-fang, 2007).
Catalytic Applications
The compound's structural motifs have been integrated into rigid P-chiral phosphine ligands, demonstrating exceptional enantioselectivities and high catalytic activities in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This application underscores the potential of such compounds in the synthesis of chiral pharmaceutical ingredients, providing insights into reaction pathways and enantioselection mechanisms (T. Imamoto et al., 2012).
Oxidation and Deprotection of Ethers
A study on hypervalent (tert-Butylperoxy)iodanes demonstrates their ability to generate iodine-centered radicals at room temperature, offering a convenient and effective alternative for the oxidation and deprotection of benzyl and allyl ethers. This research highlights the compound's utility in selective oxidation reactions, providing a method for the synthesis of esters from ethers with broad compatibility with other protecting groups (M. Ochiai et al., 1996).
Mechanistic Studies and Reaction Optimization
The base-catalyzed decomposition of bicyclic endoperoxides has been studied, indicating the compound's role in understanding reaction mechanisms and optimizing chemical processes. This research contributes to the knowledge of how dialkyl peroxides and alkyl hydroperoxides undergo base-catalyzed rearrangement, enhancing our understanding of chemical stability and reactivity (E. Mete et al., 2003).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-phenylmethoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO2S/c1-19(2,3)23-15-17-11-7-8-12-20(17)18(21)14-22-13-16-9-5-4-6-10-16/h4-6,9-10,17H,7-8,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDRQEVAGJNJOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-[[6-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2957811.png)
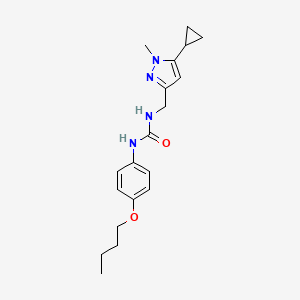
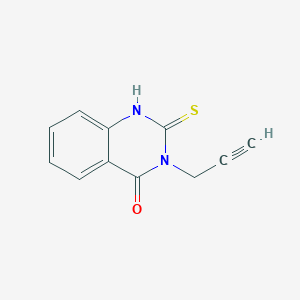
![2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2957814.png)
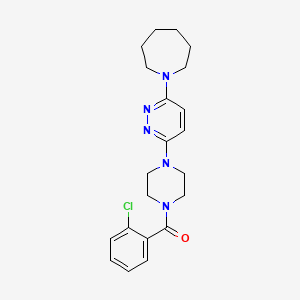
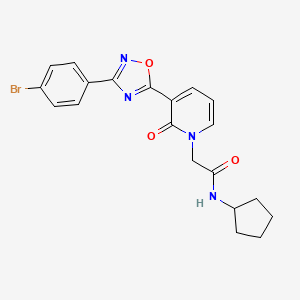

![5-amino-1-(3-chlorobenzyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2957824.png)
![[2-(1-Azepanyl)phenyl]amine dihydrochloride](/img/structure/B2957825.png)

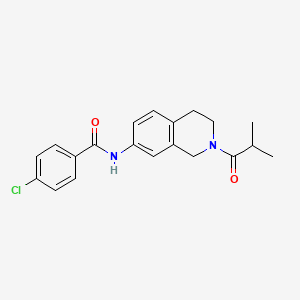
![3-[3-(2-Methoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B2957830.png)
![N-(1-Cyanocyclohexyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2957831.png)

